molecular formula C13H13ClN2O4 B15049400 Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B15049400
M. Wt: 296.70 g/mol
InChI Key: GBTCQFBZTQMZMF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amino group, a chlorophenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-2-chlorophenol with methyl 5-methyl-1,2-oxazole-3-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-amino-2-chlorophenoxy)benzoate
  • 2-Methyl-4-chlorophenoxyacetic acid
  • Indole derivatives

Uniqueness

Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is unique due to its combination of functional groups and the presence of an oxazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Biological Activity

Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₄ClN₃O₄ and a molecular weight of approximately 333.16 g/mol. Its structure includes an oxazole ring and a chlorophenoxy group, which are crucial for its biological activity.

Property Value
Molecular FormulaC₁₄H₁₄ClN₃O₄
Molecular Weight333.16 g/mol
Functional GroupsOxazole, Amino, Carboxylate

Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. The presence of the amino and chlorophenoxy groups enhances its interaction with biological targets, influencing several pathways involved in inflammation and infection response.

Key Mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : It shows potential against various pathogens, suggesting a role in combating infections.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Anti-inflammatory Assays : The compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential to modulate inflammatory responses.
  • Antimicrobial Assays : In tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Studies

A study published in a peer-reviewed journal highlighted the compound's effects on chronic inflammation models:

  • Model : Chronic inflammation induced by carrageenan in rats.
  • Findings : Administration of the compound reduced edema significantly compared to control groups, supporting its anti-inflammatory potential.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the oxazole ring.
  • Substitution Reactions : Introducing the chlorophenoxy group via nucleophilic substitution methods.

Applications in Medicinal Chemistry

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Anti-inflammatory Drugs : Potential development into drugs targeting inflammatory diseases such as arthritis or asthma.
  • Antimicrobial Agents : Further exploration as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Properties

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O4/c1-7-9(12(16-20-7)13(17)18-2)6-19-11-4-3-8(15)5-10(11)14/h3-5H,6,15H2,1-2H3

InChI Key

GBTCQFBZTQMZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)COC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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